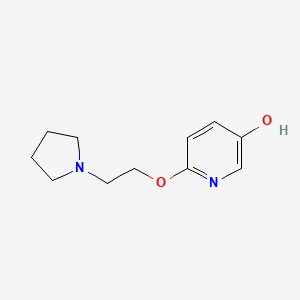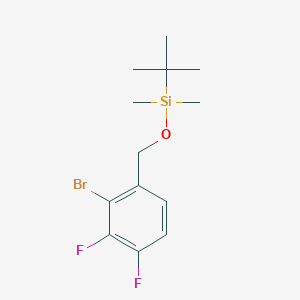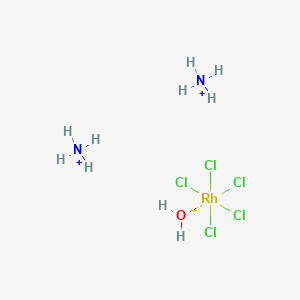![molecular formula C34H64Cl2FeP2Pd+2 B6298375 Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% CAS No. 917511-90-1](/img/structure/B6298375.png)
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%” is a chemical compound with the CAS RN®: 917511-90-1 . It is produced by Strem Chemicals, Inc . This compound has a molecular weight of 755.89 .
Molecular Structure Analysis
The molecular formula of this compound is C34H52Cl2FeP2Pd . The structure includes a palladium (Pd) atom, two chlorine (Cl) atoms, an iron (Fe) atom, two phosphorus (P) atoms, and a ferrocene moiety with two cyclohexyl groups attached to the phosphorus atoms .Chemical Reactions Analysis
This compound can be used as a catalyst in the synthesis of α, β-unsaturated amides by hydroaminocarbonylation of alkynes with tertiary amines .Physical And Chemical Properties Analysis
The compound is stable under room temperature conditions . The compound has a palladium content of 14.1% . More specific physical and chemical properties are not provided in the search results .Applications De Recherche Scientifique
Palladium-Catalyzed Coupling Reactions
“Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)” is widely used for palladium-catalyzed coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst.
Catalyst in Carbonylation Reactions
This compound serves as a catalyst and is also employed in carbonylation reactions . Carbonylation is a chemical reaction that involves the addition of CO (carbon monoxide) to a molecule.
Cross-Coupling Reaction
“Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)” is used in cross-coupling reactions . This is a very useful reaction in organic chemistry, where two fragments are joined together using a metal catalyst.
Suzuki Reaction
It is also used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, where the coupling partners are a boronic acid and an organohalide, and the catalyst is a palladium(0) complex.
Synthesis of α, β-Unsaturated Amides
“Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II)” can be used as a catalyst in the synthesis of α, β-unsaturated amides by hydroaminocarbonylation of alkynes with tertiary amines . This reaction is a useful method for the synthesis of α, β-unsaturated amides, which are important intermediates in organic synthesis.
Catalyst Kit Component
This compound is a component of the "Dichloro [1,1’-bis (dialkyl/diarylphosphino)ferrocene]palladium (II) Catalyst Kit" . This kit is used in various types of palladium-catalyzed reactions.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% is the organic compounds involved in various chemical reactions . It acts as a catalyst, facilitating the reaction process without being consumed .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions. It does so by lowering the activation energy required for the reaction to occur . The compound’s unique structure allows it to form temporary bonds with reactant molecules, bringing them closer together and making it easier for them to react .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the carbonylation reactions, cross-coupling reactions, and Suzuki reactions . These reactions are crucial for the synthesis of various organic compounds. The compound’s catalytic action can significantly affect these pathways, leading to more efficient production of the desired products .
Pharmacokinetics
In industrial applications, it’s important to consider the compound’s stability under various conditions, as well as its solubility in different solvents .
Result of Action
The primary result of the compound’s action is the accelerated synthesis of various organic compounds. By lowering the activation energy of the reactions, the compound allows these reactions to occur more rapidly and efficiently . This can lead to increased yields in industrial applications .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable under appropriate temperatures . It is soluble in organic solvents such as chloroform and dichloromethane . Therefore, the choice of solvent can significantly impact the compound’s efficacy as a catalyst. Additionally, the compound should be handled with appropriate safety measures due to its toxicity .
Propriétés
IUPAC Name |
dichloropalladium;dicyclohexyl(cyclopentyl)phosphanium;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H31P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*15-17H,1-14H2;2*1H;;/q;;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBXDQXBUYRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.Cl[Pd]Cl.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64Cl2FeP2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloropalladium;dicyclohexyl(cyclopentyl)phosphanium;iron | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)


![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)


![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)
